Bienvenue dans la boutique en ligne BenchChem!

PEG12-SATA (S-acetyl-PEG12-NHS ester)

Bioconjugation ADC Linker Design Steric Shielding

PEG12-SATA (CAS 1334169-95-7) is the definitive, monodisperse crosslinker for bioconjugate programs demanding reproducible spacer length. Unlike polydisperse PEG reagents that introduce lot-to-lot variability, this single-MW (773.88 Da) molecule provides a precisely defined 39-atom, 46.8 Å dPEG12 spacer. For DAR8 ADC programs with hydrophobic payloads (e.g., MMAE), the hydrophilic PEG12 domain offsets payload hydrophobicity to yield low-aggregate conjugates with superior plasma exposure and slower clearance. The acetyl-protected thiol installs a latent sulfhydryl, followed by mild hydroxylamine deprotection for maleimide/iodoacetyl ligation. ≥95% purity facilitates robust release testing and process validation for IND-enabling studies. Select PEG12-SATA when high drug loading must coexist with acceptable biophysical stability and extended half-life.

Molecular Formula C33H59NO17S
Molecular Weight 773.9 g/mol
CAS No. 1334169-95-7
Cat. No. B1379765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEG12-SATA (S-acetyl-PEG12-NHS ester)
CAS1334169-95-7
Molecular FormulaC33H59NO17S
Molecular Weight773.9 g/mol
Structural Identifiers
SMILESCC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C33H59NO17S/c1-30(35)52-29-28-50-27-26-49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-40-7-6-39-5-4-33(38)51-34-31(36)2-3-32(34)37/h2-29H2,1H3
InChIKeyGSXZFZXFZLUQBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PEG12-SATA (S-acetyl-PEG12-NHS ester, CAS 1334169-95-7): A Discrete-Length PEG12 Heterobifunctional Linker for Controlled Bioconjugation


PEG12-SATA (CAS 1334169-95-7) is a heterobifunctional, amine-to-sulfhydryl crosslinking reagent comprising a discrete, single molecular weight dPEG®12 spacer (39 atoms, 46.8 Å) , an amine-reactive N‑hydroxysuccinimide (NHS) ester at one terminus, and an acetyl‑protected thiol at the other . The monodisperse PEG12 domain confers high aqueous solubility without organic co‑solvents, while the S‑acetyl protecting group enables latent thiol installation followed by mild deprotection with hydroxylamine for subsequent conjugation to maleimide‑ or iodoacetyl‑activated partners . These attributes make PEG12‑SATA a critical building block for precisely controlling inter‑molecular spacing and improving conjugate hydrophilicity in demanding biopharmaceutical assembly workflows [1].

Why PEG12‑SATA (CAS 1334169‑95‑7) Cannot Be Interchanged with Shorter PEG‑SATA Analogs or Polydisperse PEG Reagents


Generic substitution among PEG‑SATA reagents fails because linker length and monodispersity are not interchangeable parameters in bioconjugate performance. Shorter analogs (e.g., PEG4‑SATA or PEG8‑SATA) provide proportionally reduced inter‑molecular spacing and lower shielding of hydrophobic payloads, while polydisperse PEG variants introduce batch‑to‑batch variability that compromises reproducible conjugate characterization and regulatory compliance [1]. PEG12‑SATA's defined 39‑atom spacer offers a distinct hydrodynamic volume that reduces aggregation and improves pharmacokinetics in high‑drug‑load antibody–drug conjugates relative to both shorter discrete PEG linkers and non‑PEGylated controls [2] [3]. Consequently, selecting a PEG‑SATA linker without aligning spacer length and monodispersity to the specific steric and solubility demands of the target conjugate can result in suboptimal aggregation profiles, accelerated plasma clearance, or failed process consistency.

Quantitative Differentiation of PEG12‑SATA (CAS 1334169‑95‑7) vs. Closest Analogs: Spacer Length, Hydrophobicity, Aggregation, and In Vivo Performance


Spacer Length and Inter‑Molecular Distance Control: PEG12‑SATA vs. PEG4‑SATA vs. PEG8‑SATA

PEG12‑SATA provides a 39‑atom (46.8 Å) discrete spacer, which is 2.4‑fold longer than PEG4‑SATA (16 atoms, 18.3 Å) and 1.4‑fold longer than PEG8‑SATA (28 atoms, 32.5 Å) . This extended, monodisperse architecture enables precise distance control between conjugated biomolecules and reduces steric hindrance during subsequent thiol‑maleimide coupling steps.

Bioconjugation ADC Linker Design Steric Shielding

Hydrophobicity Reduction and Aggregate Suppression in DAR8 ADCs: PEG12‑SATA‑Based Linkers vs. PEG4 and Non‑PEG Controls

In a comparative study of DAR8 trastuzumab‑MMAE conjugates, increasing the PEG chain length from PEG4 to PEG12 progressively decreased conjugate hydrophobicity (measured by HIC retention time) and reduced aggregate formation under thermal stress (40°C, 28 days) [1]. DAR8‑ADC with PEG12 exhibited the lowest aggregate content and highest monomer stability, whereas PEG4‑based ADCs showed elevated aggregation comparable to non‑PEGylated DAR4 controls [2].

ADC Hydrophobicity Aggregation Stability High‑DAR Conjugates

In Vivo Pharmacokinetic Advantage: PEG12‑Based ADCs vs. PEG4‑Based and Non‑PEGylated ADCs

In a head‑to‑head pharmacokinetic evaluation of DAR8 trastuzumab‑MMAE ADCs, PEG12‑ and PEG8‑containing conjugates demonstrated superior PK profiles (slower plasma clearance, longer exposure) compared to both PEG4‑containing DAR8 ADCs and DAR4 ADCs lacking a PEG linker [1]. The improved PK correlated with higher in vivo anti‑tumor activity and better tolerability (no body weight loss for PEG12‑ADC) [1].

ADC Pharmacokinetics Plasma Clearance Half‑Life Extension

Monodispersity and Defined Molecular Weight: PEG12‑SATA vs. Polydisperse PEG Reagents

PEG12‑SATA is a monodisperse, single‑molecular‑weight compound (773.88 Da, purity >97%) , in contrast to polydisperse PEG reagents that contain a distribution of chain lengths [1]. This discrete nature ensures that every conjugate molecule has an identical spacer length, eliminating the batch‑to‑batch variability inherent to polydisperse PEGs and enabling precise analytical characterization required for IND‑enabling studies [1].

Monodisperse PEG Reproducibility Regulatory Compliance

Optimal Scientific and Industrial Application Scenarios for PEG12‑SATA (CAS 1334169‑95‑7) Based on Quantitative Evidence


High‑DAR Antibody–Drug Conjugate (ADC) Development Requiring Aggregation Mitigation

For ADC programs targeting DAR8 with hydrophobic payloads (e.g., MMAE), PEG12‑SATA or its structural analogs provide the necessary 39‑atom spacer to offset payload hydrophobicity, enabling stable, low‑aggregate conjugates that maintain favorable pharmacokinetics. Shorter PEG4/PEG8 linkers yield inferior aggregation profiles and reduced in vivo exposure under identical DAR conditions [1]. Researchers should select PEG12‑SATA when high drug loading must be balanced with acceptable biophysical stability and extended plasma half‑life.

Precision Bioconjugation Requiring Defined Inter‑Molecular Distance Control

When conjugating large proteins (≥150 kDa) or multi‑domain biomolecules, PEG12‑SATA's extended 46.8 Å spacer minimizes steric hindrance and preserves native conformation during NHS‑amine coupling and subsequent thiol‑maleimide ligation . This defined distance is particularly valuable for FRET‑based assays, proximity‑dependent enzyme reconstitution, and construction of bispecific antibody formats where precise spatial orientation governs function.

Regulated Biopharmaceutical Manufacturing Requiring Monodisperse, Traceable Linker Chemistry

For lead candidates advancing toward IND filing, the monodisperse nature of PEG12‑SATA (single MW 773.88 Da, >97% purity) eliminates the analytical uncertainty and lot‑to‑lot variability associated with polydisperse PEG reagents [2]. This facilitates robust release testing, impurity profiling, and process validation, supporting compliance with regulatory expectations for well‑characterized bioconjugates.

In Vivo Efficacy Studies Where Pharmacokinetic Optimization is Paramount

Preclinical studies have demonstrated that PEG12‑based ADC constructs exhibit superior plasma exposure and slower clearance compared to PEG4‑based and non‑PEGylated controls, directly correlating with improved anti‑tumor activity and tolerability [1]. Researchers prioritizing in vivo efficacy should incorporate PEG12‑length linkers into their conjugate design to maximize therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for PEG12-SATA (S-acetyl-PEG12-NHS ester)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.